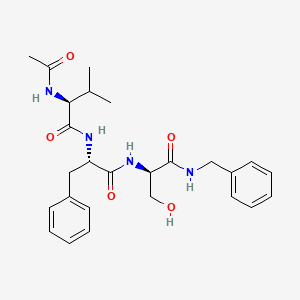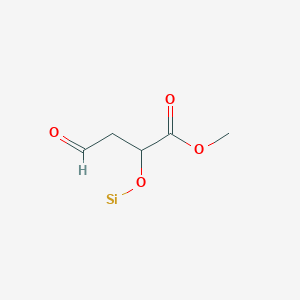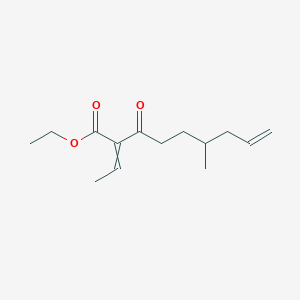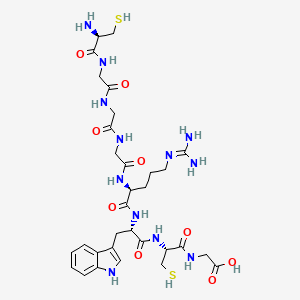
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide is a synthetic peptide compound It is composed of several amino acids, including valine, phenylalanine, and serine, with specific modifications such as acetylation and benzylation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or TBTU to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
化学反応の分析
Types of Reactions
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue would yield a hydroxylated peptide, while reduction could lead to the formation of secondary amines.
科学的研究の応用
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
作用機序
The mechanism of action of N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and benzyl modifications can enhance its binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of phenylalanine.
N-Acetyl-L-alanine: Another acetylated amino acid.
N-Acetyl-L-leucine: Similar in structure but with leucine instead of valine.
Uniqueness
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide is unique due to its specific combination of amino acids and modifications. The presence of both acetyl and benzyl groups distinguishes it from other peptides, potentially offering unique bioactive properties and applications.
特性
CAS番号 |
872982-92-8 |
|---|---|
分子式 |
C26H34N4O5 |
分子量 |
482.6 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S)-1-[[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C26H34N4O5/c1-17(2)23(28-18(3)32)26(35)29-21(14-19-10-6-4-7-11-19)25(34)30-22(16-31)24(33)27-15-20-12-8-5-9-13-20/h4-13,17,21-23,31H,14-16H2,1-3H3,(H,27,33)(H,28,32)(H,29,35)(H,30,34)/t21-,22+,23-/m0/s1 |
InChIキー |
AJXZHVUFVZILQB-ZRBLBEILSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NCC2=CC=CC=C2)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCC2=CC=CC=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)



![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)


